N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide
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Overview
Description
N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-ETHOXYBENZAMIDE is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-ETHOXYBENZAMIDE typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-ethoxybenzoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other thiazole derivatives with diverse biological activities.
Biology: The compound has shown promising antimicrobial activity against various bacterial and fungal strains.
Medicine: It has demonstrated potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-ETHOXYBENZAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting the bacterial cell membrane . In anticancer applications, the compound may interfere with the cell cycle and induce apoptosis in cancer cells by targeting specific proteins involved in cell proliferation .
Comparison with Similar Compounds
N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-ETHOXYBENZAMIDE can be compared with other thiazole derivatives such as:
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific biological targets.
4-(4-BROMOPHENYL)-THIAZOL-2-AMINE: Another thiazole derivative with similar biological activities but distinct chemical properties and synthesis routes.
Properties
Molecular Formula |
C18H15BrN2O2S |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C18H15BrN2O2S/c1-2-23-16-6-4-3-5-14(16)17(22)21-18-20-15(11-24-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22) |
InChI Key |
GDRADEAMZFAWML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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